5-Chloroindoline-2-thione
Overview
Description
5-Chloroindoline-2-thione is a chemical compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . It is used for research and development purposes .
Synthesis Analysis
The synthesis of functionalized thieno[2,3-b]indoles via a one-pot reaction of indoline-2-thiones with Morita−Baylis−Hillman and Rauhut−Currier adducts of nitroalkenes has been described . This process exhibits complete regioselectivity, a broad substrate scope, and mild reaction conditions . Another synthesis method involves the condensation of 5-chloroindoline-2,3-dione with hydrazine hydrate in ethanol .Chemical Reactions Analysis
The chemical reactions involving 5-Chloroindoline-2-thione are part of the synthesis process. The base-mediated [3 + 2]-annulation of indoline-2-thione with Morita Baylis Hillman and Rauhut Currier adducts of nitroalkenes is one such reaction .Scientific Research Applications
Chemical Reactions and Molecular Interactions
Chemical Interaction with Iodine : 5-Chloroindoline-2-thione's derivatives show chemical interactions with iodine, leading to the formation of complexes, as studied in dilute chloroform solutions. This interaction is relevant in the field of chemical synthesis and molecular structure studies (Chernov'yants et al., 2010).
Crystal and Molecular Structure Analysis : The crystal structure of S-methyl 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbodithioate, a derivative of 5-Chloroindoline-2-thione, has been analyzed, revealing its molecular arrangement and bonding characteristics (Abdul Fatah Abdul Manan et al., 2011).
Medicinal Chemistry and Drug Design
Antibacterial and Antifungal Applications : Derivatives of 5-Chloroindoline-2-thione have been studied for their antibacterial and antifungal properties, showing potential as agents in combating microbial infections (Khalid et al., 2020).
Cancer Treatment Prospects : Certain complexes derived from 5-Chloroindoline-2-thione have shown pronounced antibacterial and radical scavenging potencies, and in vitro cytotoxicity against various cancer cell lines, indicating their potential in chemotherapeutic applications (Shakir et al., 2016).
Industrial and Material Science
Corrosion Inhibition : Compounds containing 5-Chloroindoline-2-thione derivatives have been explored for their role in inhibiting steel corrosion, a significant aspect in industrial material science (Bouklah et al., 2006).
Agricultural Applications : 5-Chloroindoline-2-thione derivatives have been synthesized for use as fungicides, particularly in combating diseases in rice cultivation, demonstrating their importance in agricultural chemistry (Chen et al., 2000).
Biochemical Research
Anticonvulsant Drug Interactions : Studies have been conducted on the effects of 5-Chloroindoline-2-thione derivatives on the efficacy of antiepileptic drugs, showing potential in the field of neurological disorder treatment (Luszczki et al., 2012).
Antioxidant Properties : Derivatives of 5-Chloroindoline-2-thione have been synthesized and evaluated for their antioxidant activities, contributing to research in oxidative stress and related diseases (Çavuş et al., 2020).
properties
IUPAC Name |
5-chloro-1,3-dihydroindole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELVKQSAGQIWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591278 | |
Record name | 5-Chloro-1,3-dihydro-2H-indole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-dihydroindole-2-thione | |
CAS RN |
73424-95-0 | |
Record name | 5-Chloro-1,3-dihydro-2H-indole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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